4-(Cyclopentylcarbamoyl)thiophene-2-sulfonyl fluoride
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Overview
Description
4-(Cyclopentylcarbamoyl)thiophene-2-sulfonyl fluoride is a chemical compound with the molecular formula C11H13NO3S2F. This compound is known for its unique structure, which includes a thiophene ring substituted with a cyclopentylcarbamoyl group and a sulfonyl fluoride group. It is used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopentylcarbamoyl)thiophene-2-sulfonyl fluoride typically involves the reaction of thiophene-2-sulfonyl chloride with cyclopentyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclopentylcarbamoyl)thiophene-2-sulfonyl fluoride can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines or alcohols.
Oxidation and reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, and reduced to form thiol derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as primary or secondary amines, alcohols, and thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions, typically hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic substitution: Substituted thiophene derivatives with various functional groups.
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Thiol derivatives of thiophene.
Hydrolysis: Thiophene-2-sulfonic acid and cyclopentylamine.
Scientific Research Applications
4-(Cyclopentylcarbamoyl)thiophene-2-sulfonyl fluoride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(Cyclopentylcarbamoyl)thiophene-2-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl fluoride group is known to form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. This covalent modification can alter the function of the target protein, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(Cyclopentylcarbamoyl)thiophene-2-sulfonyl chloride
- Thiophene-2-sulfonyl fluoride
- Cyclopentyl isocyanate
Uniqueness
4-(Cyclopentylcarbamoyl)thiophene-2-sulfonyl fluoride is unique due to its combination of a thiophene ring with both a cyclopentylcarbamoyl group and a sulfonyl fluoride group. This unique structure imparts specific reactivity and biological activity that distinguishes it from other similar compounds. The presence of the sulfonyl fluoride group, in particular, allows for covalent modification of proteins, making it a valuable tool in chemical biology and drug discovery.
Properties
IUPAC Name |
4-(cyclopentylcarbamoyl)thiophene-2-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO3S2/c11-17(14,15)9-5-7(6-16-9)10(13)12-8-3-1-2-4-8/h5-6,8H,1-4H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSFVKADIPLNZBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CSC(=C2)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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